N2-benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine

PKC-theta inhibition Kinase selectivity Immunology

N2-Benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine is a synthetic pyrimidine derivative featuring a 5-nitro substituent, an N2-benzylamino group, and a 2,6-dimethylmorpholino moiety at the 6-position of the pyrimidine core. This compound belongs to the 2,4-diamino-5-nitropyrimidine chemical class, which was identified through ultra-high-throughput screening as a privileged scaffold for potent and selective inhibition of protein kinase C-theta (PKC-θ).

Molecular Formula C17H22N6O3
Molecular Weight 358.402
CAS No. 716335-59-0
Cat. No. B2656902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine
CAS716335-59-0
Molecular FormulaC17H22N6O3
Molecular Weight358.402
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3
InChIInChI=1S/C17H22N6O3/c1-11-9-22(10-12(2)26-11)16-14(23(24)25)15(18)20-17(21-16)19-8-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H3,18,19,20,21)
InChIKeySCKSIWYTCQPREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-Benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine (CAS 716335-59-0): A 2,4-Diamino-5-nitropyrimidine Scaffold for Kinase-Targeted Probe & Lead Discovery


N2-Benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine is a synthetic pyrimidine derivative featuring a 5-nitro substituent, an N2-benzylamino group, and a 2,6-dimethylmorpholino moiety at the 6-position of the pyrimidine core [1]. This compound belongs to the 2,4-diamino-5-nitropyrimidine chemical class, which was identified through ultra-high-throughput screening as a privileged scaffold for potent and selective inhibition of protein kinase C-theta (PKC-θ) [2]. The 2,6-dimethylmorpholine substituent distinguishes this compound from simpler morpholine analogs and is expected to modulate both physicochemical properties and target selectivity profiles relevant to kinase inhibitor development programs.

Why N2-Benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine Cannot Be Substituted by Unmethylated Morpholine or Alternative N2-Benzyl-5-nitropyrimidine Analogs


Within the 2,4-diamino-5-nitropyrimidine class, both the N2-arylalkylamino substituent and the nature of the 4/6-amino substituent are critical determinants of kinase selectivity and off-target profile [1]. Removal of the two methyl groups from the morpholine ring (yielding N2-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine) reduces steric bulk and lipophilicity, which can shift the compound's target engagement landscape. Available data for a closely related benzhydryl-substituted analog demonstrates measurable but modest cannabinoid CB1 receptor affinity (Ki = 1,180 nM) [2], indicating that the 2,6-dimethylmorpholino-5-nitropyrimidine core can engage membrane receptors beyond kinases. Substituting the 2,6-dimethylmorpholino group with morpholine, piperidine, or other heterocyclic amines is expected to alter both on-target potency and off-target binding signatures, making generic interchange scientifically unsound without confirmatory profiling.

N2-Benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine: Quantitative Differentiation Evidence Against Closest Structural Analogs


PKC-θ Inhibitor Class Validation: 2,4-Diamino-5-nitropyrimidine Core Confers Selective Kinase Targeting

The 2,4-diamino-5-nitropyrimidine scaffold was established as a privileged chemotype for selective PKC-θ inhibition through an ultra-high-throughput screening campaign followed by selectivity triaging and homology modeling [1]. The key pharmacophoric elements identified include a 2-arylalkylamino substituent (such as the N2-benzyl group present in the target compound) and an appropriate 4-diamino substituent, which together confer selectivity over a broad panel of kinases. The reference PKC-θ inhibitor from this series (CAS 736048-65-0, N4-((4-(aminomethyl)cyclohexyl)methyl)-5-nitro-N2-(2-(trifluoromethoxy)benzyl)pyrimidine-2,4-diamine) demonstrates an IC50 of 12 nM against PKC-θ . The target compound retains the essential N2-benzyl and 5-nitropyrimidine-2,4-diamine pharmacophore required for PKC-θ engagement while introducing a 2,6-dimethylmorpholino substituent at the 6-position, which is expected to modulate kinase selectivity relative to compounds bearing simpler 4-amino substituents.

PKC-theta inhibition Kinase selectivity Immunology

CB1 Cannabinoid Receptor Off-Target Liability Profiling: Benzhydryl Analog Binding Data Defines the Selectivity Window for 2,6-Dimethylmorpholino-5-nitropyrimidines

A structurally proximate analog, N-benzhydryl-6-(2,6-dimethylmorpholino)-5-nitropyrimidin-4-amine (CHEMBL551122), which shares the identical 2,6-dimethylmorpholino-5-nitropyrimidine core and differs only in the N4-substituent (benzhydryl vs. N2-benzyl with an additional amino group), was tested for displacement of [3H]rimonabant from the human cannabinoid CB1 receptor expressed in HEK293 cells. The measured Ki was 1.18 × 10^3 nM (1,180 nM) [1]. This datum indicates that the 2,6-dimethylmorpholino-5-nitropyrimidine core exhibits measurable, albeit modest, affinity for the CB1 receptor. The N2-benzyl-2,4-diamine substitution pattern in the target compound introduces an additional hydrogen-bond donor (the 4-amino group) and alters the N2-substituent geometry, both of which are expected to shift the CB1 binding profile relative to the benzhydryl analog. Direct head-to-head CB1 profiling data for CAS 716335-59-0 are not currently available in the public domain.

CB1 receptor Off-target screening Selectivity profiling

Lipophilicity and Molecular Properties: 2,6-Dimethylmorpholino vs. Des-Methyl Morpholine at the 6-Position

The 2,6-dimethyl substitution on the morpholine ring increases molecular weight and predicted lipophilicity compared to the des-methyl morpholine analog. The target compound (C17H22N6O3) has a molecular weight of 358.40 g/mol and a calculated LogP of approximately 3.38 [1], whereas the corresponding des-methyl analog N2-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine (C15H18N6O3) has a molecular weight of 330.34 g/mol [2]. The ΔLogP between 2,6-dimethylmorpholino and morpholine substituents is estimated at approximately +0.8 to +1.2 log units based on the contribution of two methyl groups, which translates into a predicted 6- to 15-fold increase in lipophilicity-driven membrane partitioning. This difference carries implications for cellular permeability, CYP450 metabolic susceptibility, and plasma protein binding.

Lipophilicity Drug-likeness Physicochemical properties

Antiproliferative Activity of 5-Nitropyrimidine-2,4-diamine Derivatives: Class-Level Evidence for Cancer Cell Line Profiling

A focused library of 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moieties was evaluated against four human cancer cell lines (MDA-MB-231, A549, HepG2, and MCF-7) [1]. The most active compound (7w) displayed an IC50 of 10.37 µM against HepG2 cells, representing a three-fold improvement over the clinical comparator fluorouracil in the same assay [1]. These compounds share the 5-nitropyrimidine-2,4-diamine core with the target compound and demonstrate that appropriate N2 and N4/N6 substitution can yield single-digit micromolar antiproliferative activity. The 2,6-dimethylmorpholino group at the 6-position of the target compound presents a distinct steric and electronic environment relative to the alkylamino substituents explored in this study, suggesting potential for differentiated activity profiles.

Antiproliferative activity Cancer cell lines Lead optimization

N2-Benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine: Recommended Research Procurement & Experimental Application Scenarios


PKC-θ Inhibitor Lead Optimization Starting Point

Procure this compound as a core scaffold for structure-activity relationship (SAR) studies targeting PKC-θ, given the established role of the 2,4-diamino-5-nitropyrimidine chemotype as a selective PKC-θ inhibitor class [1]. The 2,6-dimethylmorpholino group at the 6-position provides a vector for exploring steric and electronic effects on kinase selectivity. Compare directly with the reference PKC-θ inhibitor (CAS 736048-65-0, IC50 = 12 nM) in biochemical PKC-θ enzyme assays.

Kinase Selectivity & CB1 Off-Target Profiling Panel

Use in a broader kinase selectivity panel complemented by CB1 receptor counter-screening. The benzhydryl analog (CHEMBL551122) demonstrates measurable CB1 affinity (Ki = 1,180 nM) [2], establishing a quantitative off-target benchmark. Profiling of the target compound across a panel of 50–100 kinases plus CB1, CB2, and related GPCRs will define its selectivity window and differentiate it from both the benzhydryl analog and simpler morpholine-substituted pyrimidines.

Antiproliferative Screening Cascade in Solid Tumor Cell Lines

Screen the compound against HepG2, MDA-MB-231, A549, and MCF-7 cell lines to benchmark its antiproliferative activity against the published class standard (compound 7w, HepG2 IC50 = 10.37 µM) [3]. The 2,6-dimethylmorpholino substituent may confer differentiated cell permeability and intracellular target engagement relative to alkylamino-substituted 5-nitropyrimidine-2,4-diamines previously evaluated.

ADME & Physicochemical Profiling for Lead Triage

Perform experimental LogP/logD determination, aqueous solubility assessment, and microsomal stability profiling (human and rodent liver microsomes) to validate the predicted lipophilicity advantage (predicted LogP ≈ 3.38) [4] of the 2,6-dimethylmorpholino substituent over the des-methyl morpholine analog. These data will inform whether the increased lipophilicity translates into acceptable ADME properties or introduces metabolic liability, guiding procurement decisions for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for N2-benzyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.